molecular formula C13H9IN4O5 B12628773 methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B12628773
M. Wt: 428.14 g/mol
InChI Key: HNRJXKSXBFVSLS-UHFFFAOYSA-N
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Description

Methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo[3,4-c]pyrazole core. Key structural attributes include:

  • Substituents: A 4-iodophenyl group at position 5, a nitroso group at position 1, and a methyl ester at position 2.

Properties

Molecular Formula

C13H9IN4O5

Molecular Weight

428.14 g/mol

IUPAC Name

methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C13H9IN4O5/c1-23-13(21)9-8-10(18(15-9)16-22)12(20)17(11(8)19)7-4-2-6(14)3-5-7/h2-5,8,10H,1H3

InChI Key

HNRJXKSXBFVSLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)I)N=O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole core can be synthesized from readily available precursors using methods such as:

  • Condensation Reactions : Typically, a hydrazine derivative is reacted with an appropriate carbonyl compound to form the pyrazole ring.

Introduction of the Iodophenyl Group

The introduction of the 4-iodophenyl group can be achieved through:

  • Electrophilic Aromatic Substitution : This method involves reacting a suitable pyrazole derivative with iodobenzene in the presence of a Lewis acid catalyst to facilitate substitution at the aromatic ring.

Formation of the Nitroso Group

The nitroso group is introduced via:

  • Nitration followed by Reduction : A precursor compound can be nitrated to introduce a nitro group, which is subsequently reduced to form the nitroso group.

Esterification

Finally, the formation of methyl ester can be accomplished through:

  • Esterification Reaction : The carboxylic acid derivative is treated with methanol in the presence of an acid catalyst to yield this compound.

Data Tables

Below are summarized data tables that illustrate key aspects of each preparation step:

Step Reaction Type Key Reagents Conditions Yield (%)
1 Condensation Hydrazine + Carbonyl Compound Heat Variable
2 Electrophilic Substitution Iodobenzene + Pyrazole Derivative Lewis Acid Catalyst Variable
3 Reduction Nitro Compound + Reducing Agent Acidic Medium Variable
4 Esterification Carboxylic Acid + Methanol Acid Catalyst, Heat Variable

Chemical Reactions Analysis

Methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic systems.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The iodophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate with structurally related compounds from the evidence:

Compound Name Core Structure Substituents Key Properties Biological Activity Reference
This compound Pyrrolo[3,4-c]pyrazole 4-Iodophenyl, nitroso, methyl ester High molecular weight (iodine contributes to crystallographic visibility) Not reported in evidence
Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1-phenyl-pyrrolo[3,4-c]pyrazole-3-carboxylate Pyrrolo[3,4-c]pyrazole 4-Chlorophenyl, phenyl, ethyl ester Crystallographically characterized; chlorine enhances lipophilicity Not reported
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole 2-Chlorophenyl, 3-methoxyphenyl, methyl, cyano Solid-state NMR data; methoxy group improves solubility Antimicrobial potential inferred from SAR
3,3-Di(4-methylphenyl)-5-phenyl-4,5-dihydroimidazo[4,5-c]pyrazole Imidazo[4,5-c]pyrazole 4-Methylphenyl, phenyl IR and NMR data confirm NH and C=N groups; moderate thermal stability Not tested
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, diethyl ester High-resolution mass spectrometry (HRMS) validated; nitro group enhances reactivity Not reported

Key Observations:

Structural Diversity: The target compound’s pyrrolo[3,4-c]pyrazole core distinguishes it from pyrano[2,3-c]pyrazoles (e.g., ) and imidazo[4,5-c]pyrazoles (e.g., ). These cores influence ring strain, aromaticity, and synthetic accessibility.

Functional Group Effects: The nitroso group in the target compound is rare among analogs; most derivatives feature amino () or nitro groups (). Nitroso groups may confer unique reactivity in redox or coordination chemistry. Ester groups (methyl or ethyl) are common in all compounds, suggesting their role in stabilizing the heterocyclic core during synthesis .

Synthetic Strategies: Pyrrolo-pyrazole derivatives (e.g., ) are synthesized via cyclocondensation reactions, whereas pyrano-pyrazoles () employ one-pot multi-component reactions . The absence of a reported synthesis route for the target compound highlights a gap in the literature.

Iodine’s heavy-atom effect could make the target compound amenable to X-ray crystallography, as seen in chlorine-containing analogs analyzed via SHELX and Mercury software .

Biological Activity

Methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular Formula C14H12N4O4I
Molecular Weight 396.17 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling and metabolic pathways. The nitroso group is known to participate in redox reactions, potentially influencing oxidative stress within cells.

Key Molecular Targets:

  • Nitric Oxide Synthase (NOS) : The compound may modulate nitric oxide production, impacting vasodilation and inflammation.
  • Cyclooxygenase (COX) Enzymes : Similar to other pyrazole derivatives like celecoxib, it may exhibit anti-inflammatory properties through COX inhibition.
  • Cell Signaling Pathways : Interactions with kinases involved in cell proliferation and apoptosis have been suggested.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance:

  • Case Study : A study reported a significant reduction in cell viability in breast cancer cell lines when treated with this compound at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL.

Comparative Analysis with Related Compounds

A comparison with other pyrazole derivatives reveals distinct biological profiles:

Compound NameBiological ActivityMIC (µg/mL)
CelecoxibAnti-inflammatory10
Methyl 5-(4-chlorophenyl)-1-nitroso-Anticancer50
Methyl 5-(4-iodophenyl)-1-nitrosoAnticancer/Antimicrobial32 - 128

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